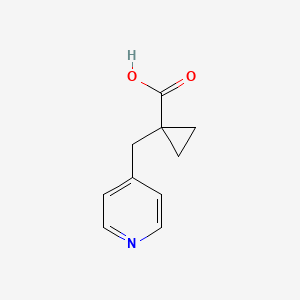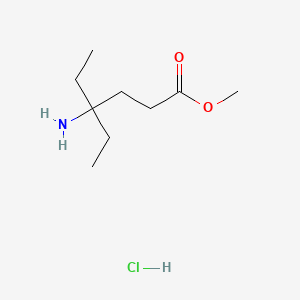
2-(2,2-Diethoxyacetyl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Diethoxyacetyl)cyclopentan-1-one is an organic compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . This compound is characterized by the presence of a cyclopentanone ring substituted with a diethoxyacetyl group. It is a clear, pale liquid that exhibits unique reactivity and selectivity, making it valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diethoxyacetyl)cyclopentan-1-one typically involves the aldol condensation reaction. One common method is the heterogeneously catalyzed aldol condensation of furfural with cyclopentanone . This reaction is conducted over solid-base catalysts, such as potassium fluoride impregnated alumina, to maximize the yield of the desired product. Optimal conditions include a reaction temperature of 333 K and a reaction time of 2 hours, achieving a high molar yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene offer bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Diethoxyacetyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2,2-Diethoxyacetyl)cyclopentan-1-one has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical transformations.
Biology: The compound’s reactivity makes it useful in the synthesis of biologically active molecules.
Medicine: It may be involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Diethoxyacetyl)cyclopentan-1-one involves its interaction with molecular targets and pathways. The compound’s diethoxyacetyl group can participate in nucleophilic addition and substitution reactions, influencing various biochemical pathways. The cyclopentanone ring provides structural stability and reactivity, allowing the compound to interact with enzymes and other molecular targets .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler analog with a cyclopentanone ring but lacking the diethoxyacetyl group.
2-Cyclopenten-1-one: Another related compound with a cyclopentenone structure.
Uniqueness
2-(2,2-Diethoxyacetyl)cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity. The presence of the diethoxyacetyl group enhances its chemical versatility compared to simpler analogs like cyclopentanone and 2-cyclopenten-1-one .
Properties
Molecular Formula |
C11H18O4 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-(2,2-diethoxyacetyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H18O4/c1-3-14-11(15-4-2)10(13)8-6-5-7-9(8)12/h8,11H,3-7H2,1-2H3 |
InChI Key |
CKUODPVSYILWAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)C1CCCC1=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13620190.png)




![2-Butyl-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13620209.png)






